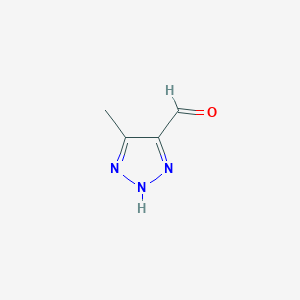

5-Methyl-1H-1,2,3-triazole-4-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2H-triazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c1-3-4(2-8)6-7-5-3/h2H,1H3,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSBTWPIEZSDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1512663-84-1 | |

| Record name | 5-methyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of 1,2,3 Triazole Scaffolds in Organic Synthesis and Chemical Biology

The 1,2,3-triazole ring system is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. This scaffold is a cornerstone in modern medicinal chemistry and organic synthesis, largely due to its unique combination of chemical and physical properties. nih.govtandfonline.com Its prominence surged with the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a reliable and highly efficient method for its formation. hilarispublisher.comnih.gov

Key attributes of the 1,2,3-triazole scaffold include:

High Chemical Stability : The triazole ring is exceptionally stable, showing resistance to metabolic degradation, oxidation, reduction, and hydrolysis. researchgate.net This robustness makes it an ideal and dependable component in the architecture of pharmacologically active molecules.

Bioisosterism : The 1,4-disubstituted 1,2,3-triazole moiety is considered an effective bioisostere for the amide bond. researchgate.net It mimics the geometry and electronic properties of an amide linkage but is not susceptible to cleavage by hydrolytic enzymes like proteases, a feature that can enhance the pharmacokinetic profile of a drug candidate.

Pharmacophoric Contribution : Far from being a passive linker, the triazole ring actively participates in interactions with biological targets. nih.gov Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system possesses a significant dipole moment, enabling favorable dipole-dipole interactions with enzymes and receptors. hilarispublisher.comresearchgate.net

Synthetic Versatility : The modular nature of its synthesis allows for the creation of large libraries of diverse compounds for structure-activity relationship (SAR) studies. tandfonline.com This synthetic accessibility has made the 1,2,3-triazole ring a privileged structure in the discovery of agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.comtandfonline.comnih.gov

The Role of the 4 Carbaldehyde Moiety As a Versatile Synthetic Handle

The carbaldehyde group (–CHO), also known as a formyl group, attached to the 4-position of the triazole ring is a highly versatile functional group in organic synthesis. mdpi.com Aldehydes are valuable precursors for a multitude of chemical transformations, allowing for the straightforward elaboration of the core scaffold into a wide array of more complex structures. chemicalbook.commdpi.com The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack, underpinning its synthetic utility.

The 4-carbaldehyde moiety on the triazole ring can be used in several key transformations:

Condensation Reactions : It readily reacts with primary amines to form imines (Schiff bases), a common pathway for linking the triazole core to other molecular fragments. mdpi.comnih.gov Reaction with hydrazines or hydroxylamines yields hydrazones and oximes, respectively.

Wittig Reaction : The aldehyde can be converted into an alkene with controlled stereochemistry by reacting it with a phosphorus ylide (Wittig reagent). This allows for the introduction of various substituted vinyl groups. researchgate.net

Nucleophilic Additions : Grignard reagents and organolithium compounds can add to the carbonyl carbon, which upon workup, yields secondary alcohols.

Oxidation and Reduction : The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different functional groups and further synthetic possibilities.

This functional group serves as a critical gateway, enabling chemists to append diverse side chains and build complex molecular architectures onto the stable triazole core. researchgate.netresearchgate.net 1,2,3-Triazole-4-carbaldehydes are therefore widely used as intermediates in the synthesis of compounds for medicinal and materials chemistry. mdpi.com

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Condensation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Oxidation | e.g., KMnO₄, CrO₃ | Carboxylic Acid |

| Reduction | e.g., NaBH₄, LiAlH₄ | Primary Alcohol |

| Nucleophilic Addition | Grignard Reagent (R-MgBr) | Secondary Alcohol |

Overview of Academic Research Trajectories for 5 Methyl 1h 1,2,3 Triazole 4 Carbaldehyde and Its Analogs

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches to 1,2,3-Triazole-4-carbaldehydes

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and represents the most widely used method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.orgorganic-chemistry.orgnih.gov This reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov Because propynal, the most direct alkyne precursor, is a low-boiling and inconvenient reagent, two primary indirect strategies have been established to synthesize 1,2,3-triazole-4-carbaldehydes. mdpi.com

A common and effective two-step approach involves the CuAAC reaction between a selected organic azide and propargyl alcohol. mdpi.com This initial step produces a stable 1-substituted-4-(hydroxymethyl)-1H-1,2,3-triazole intermediate. The subsequent step is the oxidation of the primary alcohol group to an aldehyde. A variety of oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being a frequently used reagent. mdpi.comchemicalbook.com This method is advantageous as it utilizes readily available and stable starting materials.

An alternative strategy circumvents the oxidation step by using a protected form of propynal. mdpi.com Propargyl aldehyde is first protected as an acetal (B89532), such as propargylaldehyde diethyl acetal. This stable, masked aldehyde then undergoes the CuAAC reaction with an organic azide to form a 4-(diethoxymethyl)-1H-1,2,3-triazole. The final carbaldehyde is then revealed through a simple acidic hydrolysis step, which removes the acetal protecting group. mdpi.com This pathway is also highly efficient and avoids the use of potentially harsh oxidizing agents.

Table 1: Comparison of CuAAC Strategies for 1,2,3-Triazole-4-carbaldehyde Synthesis

| Feature | Propargyl Alcohol + Oxidation | Acetal-Protected Propargyl Aldehyde + Hydrolysis |

|---|---|---|

| Key Alkyne | Propargyl alcohol | Propargyl aldehyde acetal (e.g., diethyl acetal) |

| Step 1 | CuAAC to form hydroxymethyl-triazole | CuAAC to form acetal-protected triazole |

| Step 2 | Oxidation of alcohol to aldehyde | Hydrolysis of acetal to aldehyde |

| Key Reagents | Copper(I) catalyst, Organic azide, Propargyl alcohol, Oxidizing agent (e.g., MnO₂) | Copper(I) catalyst, Organic azide, Propargyl aldehyde acetal, Acid (for hydrolysis) |

| Advantages | Readily available starting material (propargyl alcohol) | Avoids potentially harsh oxidation conditions |

Metal-Free Synthetic Routes for Formyl Triazoles

To circumvent the potential toxicity and contamination associated with residual transition metals, metal-free synthetic methodologies for producing 1,2,3-triazoles have been developed. rsc.orgresearchgate.net These routes are particularly valuable in the synthesis of pharmaceutical agents and biologically active molecules. researchgate.net

A general and highly regioselective metal-free route to 1,4-disubstituted 1,2,3-triazole-4-carbaldehydes involves the reaction of α-haloacroleins with organic azides. rsc.orgrsc.orgresearchgate.net This reaction typically proceeds at room temperature in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water, producing the desired formyl triazoles with exclusive regioselectivity and in high yields (up to 99%). rsc.orgrsc.org The protocol is convenient, scalable, and accommodates a broad scope of both aliphatic and aromatic azides. rsc.orgresearchgate.net The proposed mechanism involves a cycloaddition process facilitated by the electron-withdrawing halogen, followed by the elimination of hydrogen halide to form the aromatic triazole ring. researchgate.net

Table 2: Examples of Metal-Free Synthesis of Formyl Triazoles

| Organic Azide | α-Haloacrolein | Solvent | Yield |

|---|---|---|---|

| Phenethyl azide | α-Bromoacrolein | DMSO/H₂O | 99% |

| Benzyl azide | α-Bromoacrolein | DMSO/H₂O | 96% |

| Cyclohexyl azide | α-Bromo-β-methyl acrolein | Chloroform | 85% |

| Heptyl azide | α-Bromo-β-methyl acrolein | Chloroform | 89% |

(Data sourced from research on reactions of α-haloacroleins with azides) rsc.org

Multistep Synthesis Pathways

Beyond cycloaddition reactions, more traditional multistep synthetic pathways provide access to variously substituted triazoles. These methods often involve the sequential construction of the heterocyclic ring from non-cyclic precursors.

Diazotization and cyclization represent a classic approach to forming nitrogen-containing heterocycles. nih.gov In this type of synthesis, an amino group on a suitable precursor is converted into a diazonium salt using a nitrosating agent (e.g., sodium nitrite, nitrosonium tetrafluoroborate). nih.govfrontiersin.org This highly reactive diazonium intermediate can then undergo an intramolecular or intermolecular cyclization to form the triazole ring. nih.govacs.org This strategy is versatile and has been applied to the synthesis of various fused heterocyclic systems, such as rsc.orgnih.govacs.orgoxadiazolo[3,4-d] rsc.orgresearchgate.netnih.govtriazin-7(6H)-ones from (1,2,5-oxadiazolyl)carboxamide derivatives. nih.gov While not a direct route to the title compound, the principles of diazotization followed by cyclization are a fundamental tool in the synthesis of diverse triazole and triazine structures. frontiersin.orgfrontiersin.org

Table 3: General Outline of a Diazotization/Cyclization Pathway

| Step | Process | Description |

|---|---|---|

| 1 | Precursor Synthesis | Preparation of a molecule containing an amino group and other functionalities required for cyclization. |

| 2 | Diazotization | Reaction of the amino group with a nitrosating agent (e.g., NaNO₂) in an acidic medium to form a diazonium salt intermediate. |

| 3 | Cyclization | The diazonium salt undergoes a ring-closing reaction, often via azo coupling, to form the final heterocyclic ring system. |

| 4 | Isolation | Purification of the target triazole-containing compound. |

Sequential Reduction and Oxidation Steps in Aldehyde Formation

A prevalent and effective method for the synthesis of 1,2,3-triazole-4-carbaldehydes involves a two-step sequence starting from propargyl alcohol and an appropriate organic azide. mdpi.com This approach circumvents the use of the low-boiling and difficult-to-handle propynal. mdpi.com

The initial step consists of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between an azide and propargyl alcohol. This reliably produces the corresponding (1-substituted-1H-1,2,3-triazol-4-yl)methanol intermediate. The subsequent step is the oxidation of this primary alcohol to the desired aldehyde. mdpi.com A variety of oxidizing agents have been successfully employed for this transformation, offering chemists a range of options depending on substrate compatibility and desired reaction conditions. mdpi.com

Commonly used oxidants for this conversion include manganese dioxide (MnO₂), 2-iodoxybenzoic acid (IBX), and various hexavalent chromium compounds like pyridinium (B92312) chlorochromate (PCC). mdpi.com For instance, the oxidation of (1-phenyl-1H- mdpi.comresearchgate.netresearchgate.nettriazol-4-yl)-methanol using manganese dioxide in dichloromethane (B109758) (DCM) at room temperature yields 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde in excellent yield (99%). chemicalbook.com

| Oxidizing Agent | Abbreviation | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Manganese Dioxide | MnO₂ | Dichloromethane (DCM), Room Temperature | mdpi.comchemicalbook.com |

| 2-Iodoxybenzoic Acid | IBX | Various organic solvents | mdpi.com |

| Pyridinium Chlorochromate | PCC | Dichloromethane (DCM) | mdpi.com |

| Hexavalent Chromium Compounds | e.g., CrO₃ | Acidic conditions, Acetone (Jones oxidation) | mdpi.com |

Regioselective Synthesis of 5-Formyl-1H-1,2,3-triazole-4-carboxylates

The regioselective synthesis of multifunctional triazoles, such as those bearing both a formyl and a carboxylate group, requires precise control over the cycloaddition reaction. A notable strategy allows for the preparation of 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates. researchgate.netmdpi.com

This method involves the reaction of an aryl azide with a carefully chosen β-keto ester, namely ethyl 4,4-diethoxy-3-oxobutanoate, where the future formyl group is protected as a diethyl acetal. mdpi.comresearchgate.net The reaction is typically performed under base catalysis, for example, using potassium carbonate (K₂CO₃) in a solvent like dimethyl sulfoxide (DMSO). mdpi.com This cycloaddition establishes the 1,5-disubstituted triazole ring with the protected formyl group at the C5 position and the ester group at the C4 position. mdpi.com

Following the formation of the triazole ring, a two-part workup procedure is employed. First, saponification of the ester group is carried out, followed by acidic hydrolysis to remove the acetal protecting group, which unveils the formyl functionality. mdpi.com This sequence provides the target 5-formyl-1H-1,2,3-triazole-4-carboxylic acid. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Key Conditions | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|---|

| 1-Azido-4-ethoxybenzene | Ethyl 4,4-diethoxy-3-oxobutanoate | 1. K₂CO₃, DMSO 2. Saponification 3. HCl (deprotection) | Ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate | 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid | mdpi.comresearchgate.net |

One-Pot Sequential Reactions for 1,2,3-Triazole-4-carbaldehyde Formation

One-pot sequential reactions represent an advancement in synthetic efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. Such protocols have been developed for the formation of 1,2,3-triazole-4-carbaldehydes. mdpi.comresearchgate.net These methods combine multiple reaction steps, such as cycloaddition and rearrangement, into a single, continuous process. mdpi.comresearchgate.net

Combined Cycloaddition and Cornforth Rearrangement Protocols

A sophisticated one-pot strategy for synthesizing 1-alkyl-4-formyl-1,2,3-triazoles utilizes a combination of a cycloaddition reaction followed by a Cornforth rearrangement. mdpi.comresearchgate.net This method is particularly useful for modifying the N1-substituent of the triazole ring. mdpi.com

The process can start with a pre-formed 1-aryl-4-formyl-1,2,3-triazole, such as 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT), which is synthesized from 4-nitrophenyl azide and 3-dimethylaminoacrolein. mdpi.comresearchgate.net This triazole aldehyde is then reacted with a primary alkylamine (e.g., hexylamine) in a suitable solvent like isopropanol. The reaction proceeds through three key stages within the same pot:

Imine Formation: The alkylamine condenses with the aldehyde group at the C4 position to form an imine intermediate.

Cornforth Rearrangement: Upon heating, the reaction undergoes a ring-degenerate Cornforth rearrangement. This process involves the formal exchange of the N1-substituent of the triazole ring with the substituent from the imine nitrogen.

Hydrolysis: The resulting rearranged imine is then hydrolyzed, often facilitated by the addition of an acid, to release the new 1-alkyl-1H-1,2,3-triazole-4-carbaldehyde and the amine derived from the original N1-substituent (e.g., 4-nitroaniline). mdpi.com

This one-pot sequential process has been demonstrated to be efficient, with the rearrangement occurring smoothly at temperatures around 80°C. mdpi.com

| Step | Description | Key Species | Reference |

|---|---|---|---|

| Initial Reaction | Reaction of a 1-aryl-4-formyl-1,2,3-triazole with a primary alkylamine. | FNPT + Hexylamine | mdpi.com |

| 1: Imine Formation | Condensation to form a 4-(alkylimino)methyl-1-aryl-1,2,3-triazole. | Schiff base intermediate | mdpi.com |

| 2: Rearrangement | Thermal Cornforth rearrangement leading to a substituent swap. | Rearranged imine intermediate | mdpi.com |

| 3: Hydrolysis | Hydrolysis of the rearranged imine to yield the final product. | 1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde | mdpi.com |

Chemical Reactivity of the Aldehyde Functional Group

The aldehyde functional group (-CHO) attached to the C4 position of the triazole ring is the most reactive site in the molecule for a wide range of organic transformations. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.org

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org In the case of this compound, a nucleophile (Nu⁻) attacks the electron-deficient carbonyl carbon. This initial attack breaks the π-bond of the carbonyl group, and the electrons are pushed to the oxygen atom, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by an acid or solvent yields an alcohol. The reactivity in these additions can be influenced by both steric and electronic factors.

The general mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, leading to a change in hybridization from sp² to sp³. libretexts.org

Protonation: The resulting alkoxide ion is protonated to give the final alcohol product. libretexts.org

| Step | Description | Intermediate |

| 1 | Attack of a nucleophile on the carbonyl carbon. | Tetrahedral Alkoxide |

| 2 | Protonation of the alkoxide. | Alcohol Product |

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. organic-chemistry.orgnih.gov This reaction is a cornerstone of synthetic chemistry for creating carbon-nitrogen double bonds. The reaction of this compound with a primary amine (R-NH₂) involves an initial nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. mdpi.comresearchgate.net This intermediate is typically unstable and undergoes dehydration (loss of a water molecule) to yield the stable imine product. mdpi.com Research on other 1-substituted-4-formyl-1,2,3-triazoles has demonstrated their utility in forming imine derivatives, which are valuable in coordination chemistry and as synthetic intermediates. mdpi.com

| Reactant | Intermediate | Product |

| This compound + Primary Amine (R-NH₂) | Hemiaminal | Imine (Schiff Base) |

The Wittig reaction is a powerful method for converting aldehydes into alkenes (olefins). wikipedia.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, known as a Wittig reagent (Ph₃P=CR₂). When this compound is treated with a Wittig reagent, an alkene is formed where the carbonyl oxygen has been replaced by the alkylidene group of the ylide. The reaction proceeds via a [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com Studies have shown that 1,4-disubstituted triazole aldehydes successfully undergo the Wittig reaction to produce various triazole-containing stilbene (B7821643) derivatives. researchgate.net

| Reagent | Intermediate | Product Type |

| Phosphonium Ylide (Ph₃P=CR₂) | Oxaphosphetane | Alkene (Olefin) |

Hydrazone formation is a specific type of condensation reaction where the aldehyde reacts with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine). nih.gov The reaction of this compound with hydrazine follows a mechanism similar to imine formation. The nucleophilic nitrogen of hydrazine attacks the carbonyl carbon, and subsequent dehydration yields the corresponding hydrazone. cardiff.ac.uk Hydrazones are valuable intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic rings.

| Reagent | Functional Group Formed | Product Class |

| Hydrazine or Substituted Hydrazine | >C=N-NRR' | Hydrazone |

Oximes are formed through the condensation reaction of an aldehyde with hydroxylamine (B1172632) (NH₂OH). wikipedia.orgorganic-chemistry.org For this compound, this reaction leads to the formation of this compound oxime. The process involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N-OH functionality. nih.gov The resulting oximes can exist as E/Z stereoisomers. wikipedia.org The synthesis of oximes from related heterocyclic aldehydes is a well-established transformation. nih.govresearchgate.net

| Reagent | Functional Group Formed | Product Class |

| Hydroxylamine (NH₂OH) | >C=N-OH | Oxime |

Reactivity and Transformations Involving the Triazole Ring System

The 1H-1,2,3-triazole ring is an aromatic heterocycle, which confers significant stability to the system. nih.gov Consequently, the ring itself is generally less reactive than the appended aldehyde group and does not readily undergo ring-opening or cleavage under typical reaction conditions.

However, the triazole ring can participate in specific transformations:

N-Substitution: The nitrogen atoms in the triazole ring, particularly the N1 proton, can be substituted. Reactions with alkylating or arylating agents can lead to the formation of N1-substituted derivatives.

Rearrangement Reactions: While the triazole ring is stable, its derivatives can undergo rearrangements. For instance, imines derived from 1-aryl-4-formyl-1,2,3-triazoles can undergo a ring-degenerate transformation known as the Cornforth rearrangement. mdpi.com This process involves an equilibrium between the triazole and a diazoimine intermediate, potentially leading to an isomeric triazole product. mdpi.com This type of reactivity highlights the subtle yet complex role the triazole ring can play following initial transformations at the aldehyde site.

Reduction Reactions of the Triazole Ring

The 1,2,3-triazole ring is a robust aromatic heterocycle known for its significant stability. nih.govwikipedia.orgresearchgate.net This stability is a consequence of its aromatic character, which makes the ring resistant to both oxidative and reductive conditions. researchgate.net The delocalization of electrons within the five-membered ring imparts a high degree of thermodynamic stability, meaning that reactions targeting the reduction of the ring itself are not commonly observed under standard chemical conditions.

Research on the reduction of substituted 1,2,3-triazoles typically focuses on the functional groups attached to the ring rather than the heterocycle itself. For instance, studies on 1,2,3-triazole diesters have shown that ester groups can be selectively reduced using reagents like sodium borohydride (B1222165) without affecting the integrity of the triazole ring. mdpi.com This highlights the general chemical inertness of the 1,2,3-triazole core towards reduction. Consequently, for this compound, while the aldehyde group can be readily reduced to an alcohol, the triazole ring is expected to remain intact.

Ring-Degenerate Cornforth Rearrangement Mechanisms

A significant transformation related to the 1,2,3-triazole-4-carbaldehyde scaffold is the Cornforth rearrangement, a type of ring-degenerate rearrangement. This reaction does not occur on the carbaldehyde directly but on its imine derivatives. The process is initiated by the condensation of a 1-substituted-4-formyl-1,2,3-triazole with a primary amine to form a 1-substituted-4-(iminomethyl)-1,2,3-triazole. beilstein-journals.orgsemanticscholar.org This imine can then undergo a thermally induced rearrangement.

The mechanism of the Cornforth rearrangement begins with a pericyclic ring-opening of the triazole, which furnishes a nitrile ylide intermediate. wikipedia.org This intermediate is unstable and can undergo a 1,5-dipolar cyclization to reform the triazole ring. In this process, the substituents that were originally on the N1-position of the triazole and the exocyclic imine nitrogen effectively switch places. This rearrangement is termed "ring-degenerate" because the 1,2,3-triazole ring is regenerated. beilstein-journals.org

The equilibrium of this rearrangement is influenced by the electronic properties of the substituents involved. Studies on related 1-aryl-4-formyl-1,2,3-triazoles have shown that the rearrangement is sensitive to both steric and electronic factors of the amine used for imine formation. beilstein-journals.orgcreighton.edu This transformation has been utilized as a synthetic strategy to prepare different 1-substituted-4-formyl-1,2,3-triazoles through a sequence of condensation, rearrangement, and subsequent hydrolysis of the rearranged imine. beilstein-journals.org

Table 1: Key Stages of the Ring-Degenerate Cornforth Rearrangement

| Stage | Description |

|---|---|

| 1. Imine Formation | The 4-carbaldehyde group of a 1-substituted 1,2,3-triazole reacts with a primary amine to form an imine. |

| 2. Ring Opening | The resulting 4-(iminomethyl)-1,2,3-triazole undergoes thermal, pericyclic ring opening to a nitrile ylide intermediate. |

| 3. Recyclization | The nitrile ylide intermediate undergoes 1,5-dipolar cyclization, leading to a new 1,2,3-triazole where the N1 and imine substituents have been exchanged. |

| 4. Hydrolysis (Optional) | If desired, the rearranged imine can be hydrolyzed back to a carbaldehyde, yielding a new 1-substituted-4-formyl-1,2,3-triazole. |

Considerations of Dimroth Rearrangement Pathways

The Dimroth rearrangement is another characteristic reaction of certain 1,2,3-triazoles, involving the transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov Discovered by Otto Dimroth, this rearrangement typically occurs in 1,2,3-triazoles bearing an amino or imino group at a position adjacent to a ring nitrogen. wikipedia.org The reaction proceeds through a ring-opening and ring-closing sequence, often catalyzed by acid, base, or heat. nih.gov

For derivatives of this compound, the Dimroth rearrangement becomes a relevant pathway, particularly for the 4-imino derivatives formed upon reaction with amines. beilstein-journals.orgsemanticscholar.org The mechanism is generally understood to involve the opening of the triazole ring to form a diazo intermediate. wikipedia.org Subsequent rotation around the C-C single bond, followed by ring closure, leads to the rearranged, thermodynamically more stable triazole isomer. This entire sequence is often described as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov

The propensity for a 1-substituted-4-imino-1,2,3-triazole to undergo a Dimroth rearrangement can be significant, and these compounds are sometimes considered inherently unstable at elevated temperatures. beilstein-journals.orgsemanticscholar.org The specific reaction conditions and the nature of the substituents on the triazole ring and the imine nitrogen are critical factors that determine whether the rearrangement will occur and the position of the equilibrium. jst.go.jp

Table 2: Comparison of Cornforth and Dimroth Rearrangements for 1,2,3-Triazole Derivatives

| Feature | Cornforth Rearrangement | Dimroth Rearrangement |

|---|---|---|

| Substrate | 1-Substituted-4-(iminomethyl)-1,2,3-triazoles | 1,2,3-Triazoles with exocyclic N-atoms (e.g., amino, imino) |

| Intermediate | Nitrile ylide | Diazo intermediate |

| Mechanism | Pericyclic ring opening and 1,5-dipolar cyclization | Ring opening to a linear intermediate, rotation, and ring closure (ANRORC) |

| Outcome | Exchange of N1 and exocyclic imine substituents (degenerate) | Transposition of endocyclic and exocyclic nitrogen atoms |

Derivatization Strategies and Analog Synthesis of 5 Methyl 1h 1,2,3 Triazole 4 Carbaldehyde

Synthesis of 1,4-Disubstituted-1H-1,2,3-triazole Derivatives

The 1,4-disubstituted 1,2,3-triazole moiety is a prominent structural motif in medicinal chemistry, often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "click chemistry." While 5-methyl-1H-1,2,3-triazole-4-carbaldehyde itself is a product of such reactions, its aldehyde functionality allows for further derivatization at the 4-position, leading to a wide range of 1,4-disubstituted triazole derivatives. These subsequent modifications expand the chemical space accessible from this versatile starting material.

Research has demonstrated the conversion of the carbaldehyde group into various other functional moieties. For instance, the aldehyde can undergo oxidation to a carboxylic acid, reduction to an alcohol, or can participate in condensation reactions to form imines, hydrazones, and other related derivatives. These transformations provide a platform for the introduction of diverse substituents at the C4 position of the triazole ring, thereby modulating the physicochemical and biological properties of the resulting molecules.

Creation of Hybrid Heterocyclic Systems Incorporating the this compound Scaffold

The aldehyde group of this compound is a key functional handle for the construction of more complex, hybrid heterocyclic systems. This strategy involves the condensation of the aldehyde with various nucleophiles, followed by cyclization reactions to afford novel fused or linked heterocyclic structures.

Pyrazole-Triazole Hybrid Constructs

A significant area of research has been the synthesis of hybrid molecules that incorporate both pyrazole (B372694) and 1,2,3-triazole rings. These constructs are of interest due to the prevalence of both heterocycles in pharmacologically active compounds. One prominent synthetic route involves the Vilsmeier-Haack reaction. rsc.orgrsc.org In this approach, hydrazones derived from 4-acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole are subjected to formylation using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). rsc.org This reaction leads to the formation of 3-{5-methyl-1-[substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. rsc.org

The general synthetic scheme for the formation of these pyrazole-triazole hybrids is presented below:

| Precursor | Reagents | Product | Yield (%) | Reference |

| 4-{(1E)-1-[2-(aryl)hydrazinylidene]ethyl}-5-methyl-1-[substituted phenyl]-1H-1,2,3-triazole | POCl₃, DMF | 3-{5-methyl-1-[substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde | Good | rsc.org |

| 1-(5-substituted-2-(prop-2-yn-1-yloxy)phenyl)ethan-1-one and phenyl hydrazine (B178648) | DMF-POCl₃ | 1-phenyl-3-[2-(prop-2-yn-1-yloxy)-phenylsubstituted]-1H-pyrazole-4-carbaldehyde | Excellent | rsc.org |

These pyrazole-4-carbaldehyde derivatives can then be further functionalized. For example, they can be reacted with sodium azide (B81097) to introduce a triazole ring via click chemistry, highlighting the modularity of this synthetic strategy. rsc.org

Oxadiazolyl and Phthalimidyl Triazole Hybrid Architectures

The synthesis of hybrid molecules containing oxadiazole or phthalimide (B116566) moieties linked to the 5-methyl-1,2,3-triazole core has been achieved, typically starting from the corresponding carbohydrazide (B1668358) derivative. The carbohydrazide is readily prepared from the carbaldehyde.

For the synthesis of oxadiazolyl-triazole hybrids, 1-(p-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbohydrazide can be condensed with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). researchgate.net This reaction leads to the formation of 2-aryl-5-[1-(p-chlorophenyl)-5-methyl-1,2,3-triazol-4-yl]-1,3,4-oxadiazoles. researchgate.net

Similarly, phthalimidyl-triazole hybrids can be synthesized. While direct synthesis from the carbaldehyde is less common, derivatives such as phthalimido-alkyl-1H-1,2,3-triazoles have been efficiently synthesized using 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net This highlights the broader synthetic strategies available for creating such hybrid structures.

| Starting Material | Reagent | Product | Reference |

| 1-(p-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbohydrazide | Aromatic acids, POCl₃ | 2-aryl-5-[1-(p-chlorophenyl)-5-methyl-1,2,3-triazol-4-yl]-1,3,4-oxadiazoles | researchgate.net |

| Phthalimide | Propargyl bromide, K₂CO₃, followed by azide cycloaddition | Phthalimido-alkyl-1H-1,2,3-triazole derivatives | nih.govresearchgate.netnih.gov |

Thiosemicarbazide (B42300) and Pyrazolin-N-thioamide Derivatives

The reaction of this compound with thiosemicarbazide yields the corresponding thiosemicarbazone. These thiosemicarbazones are valuable intermediates for the synthesis of other heterocyclic systems, such as pyrazolin-N-thioamides.

The synthesis of pyrazolin-N-thioamide derivatives often begins with the preparation of chalcones. researchgate.net These α,β-unsaturated ketones are synthesized via the Claisen-Schmidt condensation of an appropriate methyl ketone (such as 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethan-1-one) with an aromatic aldehyde. The resulting chalcones are then reacted with thiosemicarbazide in an alkaline medium to yield the desired 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamides (pyrazolin-N-thioamides). researchgate.netajgreenchem.com

Hydrazone-Incorporated Triazole Systems

The aldehyde functionality of this compound readily undergoes condensation with hydrazides to form hydrazones. tandfonline.com For instance, the reaction of 1-(5-methyl-1-(substituted-phenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with carbohydrazides in the presence of an acid catalyst can lead to the formation of various hydrazone derivatives. tandfonline.com

One study reported an acid-catalyzed one-pot three-component reaction of a carbohydrazide, isatoic anhydride, and 1-(5-methyl-1-(substituted-phenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, which yielded the corresponding hydrazones in high yields. tandfonline.com These hydrazone derivatives serve as versatile intermediates for the synthesis of more complex heterocyclic systems.

| Reactants | Product | Yield (%) | Reference |

| 1-(5-methyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | N'-(1-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | 85 | tandfonline.com |

| 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | 1-(4-Fluorophenyl)-N'-(1-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethylidene)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | 85 | tandfonline.com |

N-Terminal Site-Specific Protein and Peptide Modification utilizing 1H-1,2,3-triazole-4-carbaldehyde Derivatives

Site-specific modification of proteins and peptides is a powerful tool in chemical biology and drug development. While much of the research in this area has focused on the parent compound, 1H-1,2,3-triazole-4-carbaldehyde (TA4C), the principles are applicable to its derivatives, including the 5-methyl analog. nih.govresearchgate.netosaka-u.ac.jp These triazolecarbaldehyde reagents have been developed for the one-step, site-specific modification of the N-terminus of proteins and peptides. nih.govresearchgate.net

The modification reaction proceeds under mild conditions and demonstrates high conversion rates. nih.gov For example, the N-terminal specific labeling of angiotensin I and ribonuclease A with TA4C derivatives has been achieved with conversions of 92% and 90%, respectively. nih.govresearchgate.net This method allows for the conjugation of various functional molecules, such as fluorophores, biotin, and polyethylene (B3416737) glycol, to the N-terminus of biomolecules. nih.gov

A key advantage of this methodology is the convenient preparation of the TA4C derivatives themselves. Functional molecules containing a primary amine can be directly converted into a TA4C derivative through a Dimroth rearrangement with 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde. nih.gov This two-step process, involving the straightforward synthesis of the labeling reagent followed by the N-terminal modification, provides a practical and efficient approach for protein and peptide engineering. nih.govosaka-u.ac.jp The reaction is highly selective for the N-terminal α-amino group over the ε-amino groups of lysine (B10760008) residues. osaka-u.ac.jp

| Biomolecule | Modifying Reagent | Conversion (%) | Reference |

| Angiotensin I | TA4C derivative | 92 | nih.govresearchgate.net |

| Ribonuclease A | TA4C derivative | 90 | nih.govresearchgate.net |

This strategy of utilizing triazole aldehydes for bioconjugation highlights the potential of this compound and its derivatives as valuable tools in the field of chemical biology.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy identifies the different types of protons in a molecule and their electronic environments. For 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde, the spectrum would be expected to show distinct signals corresponding to the aldehyde proton (CHO), the methyl group protons (CH₃), and the proton attached to a nitrogen atom in the triazole ring (N-H). The chemical shift (δ, in ppm) of each signal provides insight into the functional group, while the integration of the peak area reveals the relative number of protons of each type.

While ¹H NMR is a standard method for characterizing triazole derivatives, specific experimental data for this compound, including chemical shifts and coupling constants, is not detailed in the available research literature.

Table 1: Expected ¹H NMR Signals for this compound This table is based on general principles of ¹H NMR spectroscopy as specific experimental data was not found.

| Proton Type | Expected Signal Type | Expected Chemical Shift Range (ppm) |

|---|---|---|

| Aldehyde (CHO) | Singlet | 9.5 - 10.5 |

| Methyl (CH₃) | Singlet | 2.0 - 3.0 |

| Triazole (N-H) | Broad Singlet | Variable |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be expected to show signals for the carbonyl carbon of the aldehyde, the two distinct carbons of the triazole ring, and the carbon of the methyl group.

Specific, experimentally determined ¹³C NMR chemical shifts for this compound are not available in the surveyed scientific literature.

Table 2: Expected ¹³C NMR Signals for this compound This table is based on general principles of ¹³C NMR spectroscopy as specific experimental data was not found.

| Carbon Type | Expected Chemical Shift Range (ppm) |

|---|---|

| Aldehyde (C=O) | 180 - 195 |

| Triazole (C4-CHO) | 140 - 150 |

| Triazole (C5-CH₃) | 130 - 145 |

| Methyl (CH₃) | 10 - 20 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by specific absorption bands indicating the presence of key structural features. A strong absorption band is expected for the carbonyl (C=O) stretch of the aldehyde group, typically found in the range of 1680-1715 cm⁻¹. Other significant absorptions would include those for C-H bonds, N-H stretching of the triazole ring, and C=N/N=N stretching vibrations within the heterocyclic ring.

A detailed experimental IR spectrum with specific absorption frequencies for this compound has not been reported in the reviewed literature.

Mass Spectrometry Techniques (e.g., HRMS, ESI-TOF)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides a highly accurate molecular weight of the compound, which allows for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For this compound (C₄H₅N₃O), the expected exact mass would be calculated and compared to the experimental value to confirm its composition.

Although HRMS is a standard characterization method for novel triazole compounds, specific mass spectrometry data for this compound was not found in the available scientific sources.

X-ray Diffraction Crystallography

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. Obtaining a single crystal of this compound suitable for X-ray analysis would confirm its molecular structure and provide insights into its solid-state packing.

The literature search did not yield any reports on the single-crystal X-ray structure of this compound. While crystal structures for related derivatives like 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid have been determined, data for the title compound is not available.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a fundamental chromatographic technique used to separate components of a mixture. In the context of synthesizing this compound, TLC is an indispensable tool for monitoring the progress of the chemical reaction. By spotting the reaction mixture on a TLC plate (typically silica gel) and developing it with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the product.

The purity of the final compound can also be assessed using TLC; a pure compound should ideally appear as a single spot. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. This technique is routinely employed in the synthesis and purification of triazole derivatives. mdpi.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state. nih.gov This provides precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are useful for identifying sites susceptible to electrophilic and nucleophilic attack. orientjchem.org

Table 1: Representative DFT-Calculated Electronic Properties for a Triazole Derivative

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 5.6 eV |

Note: The data in this table are representative values for a similar triazole compound and serve as an illustrative example.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, this involves docking a ligand, such as this compound, into the active site of a target protein. These simulations are crucial for predicting the binding affinity and mode of interaction between the ligand and the protein. nih.govekb.eg

The results of molecular docking studies are often expressed as a binding energy or docking score, with lower values typically indicating a more stable interaction. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov This information is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov For instance, the triazole ring can act as a hydrogen bond acceptor, while the methyl and carbaldehyde groups can engage in various other interactions.

Table 2: Example of Molecular Docking Results for a Triazole Ligand with a Protein Target

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR 234, LYS 87, SER 233 |

Note: The data in this table are representative values for a similar triazole compound and serve as an illustrative example.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in crystal structures. mdpi.com By partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal, this analysis provides a graphical representation of molecules as surfaces. sciforum.net

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.2% |

| C···H/H···C | 20.5% |

| O···H/H···O | 15.8% |

| N···H/H···N | 9.5% |

Note: The data in this table are representative values for a similar triazole compound and serve as an illustrative example.

Molecular Dynamics Simulations for Conformational Stability and Flexibility

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. frontiersin.org For this compound, particularly when in complex with a biological target, MD simulations can provide insights into the conformational stability and flexibility of the system. nih.gov These simulations can validate the stability of the binding pose predicted by molecular docking. ijsrset.com

By simulating the trajectory of the ligand-protein complex over a period of nanoseconds, researchers can analyze parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). researchgate.netnih.gov A stable RMSD for the ligand within the binding site suggests a stable interaction. RMSF analysis can highlight the flexibility of different parts of the protein upon ligand binding.

Table 4: Illustrative Parameters from a Molecular Dynamics Simulation

| Parameter | Description | Typical Value |

|---|---|---|

| Simulation Time | Duration of the simulation | 100 ns |

| RMSD of Ligand | Root-mean-square deviation of the ligand | < 2.0 Å |

Note: The data in this table are representative values for a similar triazole compound and serve as an illustrative example.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. rsc.orgnih.gov

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as n → π* or π → π*. researchgate.net The accuracy of the predicted spectra can be influenced by the choice of functional and the inclusion of solvent effects. mdpi.commdpi.com Comparing the theoretical spectrum with experimental data can help in the structural confirmation of the compound.

Table 5: Example of TD-DFT Predicted UV-Vis Absorption for a Triazole Derivative

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 4.52 | 274 | 0.15 |

| S0 → S2 | 5.10 | 243 | 0.45 |

Note: The data in this table are representative values for a similar triazole compound and serve as an illustrative example.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. pensoft.net These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. nih.gov For this compound, various ADME parameters can be predicted using online tools and specialized software.

Key properties include lipophilicity (logP), aqueous solubility (logS), intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. researchgate.net The "rule of five," proposed by Lipinski, is often used as a guideline to assess the drug-likeness of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. pensoft.net

Table 6: Representative In Silico ADME Predictions for a Triazole-Based Compound

| Property | Predicted Value | Compliance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Yes |

| LogP | < 5 | Yes |

| Hydrogen Bond Donors | < 5 | Yes |

| Hydrogen Bond Acceptors | < 10 | Yes |

| Human Intestinal Absorption | High | Favorable |

Note: The data in this table are representative values for a similar triazole compound and serve as an illustrative example.

Advanced Research Applications of 5 Methyl 1h 1,2,3 Triazole 4 Carbaldehyde Analogues

Applications in Chemical Biology (In Vitro and Mechanistic Studies)

The unique structural and electronic properties of 1,2,3-triazole derivatives have made them privileged scaffolds in the design of novel therapeutic agents. Researchers have extensively explored their potential in various in vitro and mechanistic studies, revealing a broad spectrum of biological activities.

In Vitro Cytotoxicity Evaluation against Human Cancer Cell Lines (e.g., HCT-116, HepG2, MCF-7)

A significant area of research has focused on the anticancer potential of 1,2,3-triazole analogues. Numerous studies have demonstrated their cytotoxic effects against a panel of human cancer cell lines, including colorectal carcinoma (HCT-116), liver cancer (HepG2), and breast cancer (MCF-7).

For instance, a series of novel 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles were synthesized and evaluated for their in vitro anticancer activity. synergypublishers.com The results indicated that these compounds were active against MCF-7 and HepG2 cell lines, with some derivatives showing promising activity comparable to the standard drug doxorubicin. synergypublishers.com Similarly, newly synthesized 1,2,4-triazole (B32235) anticancer scaffold derivatives, specifically Schiff bases TB-NO2 and TB-OCH3, demonstrated effective anticancer activity against HepG2, HCT-116, and MCF-7 cell lines. ekb.eg

In another study, coumarin-triazole hybrids exhibited potent cytotoxic activity against the MCF7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 μM, which were lower than that of the reference drug cisplatin (B142131) (45.33 μM). nih.gov The antiproliferative activity of 1,4-naphthoquinone (B94277) derivatives linked to 1,2,3-triazole also showed considerable potential against various cancer cell lines, including MCF-7 and HT-29 (colorectal), with IC50 values as low as 0.3 µM. researchgate.net

The following table summarizes the cytotoxic activity of selected 1,2,3-triazole analogues against different cancer cell lines.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles | MCF-7, HepG2 | Promising activity | synergypublishers.com |

| Schiff bases of 1,2,4-triazole (TB-NO2, TB-OCH3) | HepG2, HCT-116, MCF-7 | Effective | ekb.eg |

| Coumarin-triazole hybrids (LaSOM 186, LaSOM 190) | MCF-7 | 2.66, 2.85 | nih.gov |

| 1,4-Naphthoquinone-1,2,3-triazole derivatives | MCF-7, HT-29 | As low as 0.3 | researchgate.net |

| 4-aminophenyl derivative of 1,2,3-triazole | HepG-2, HCT-116, MCF-7 | 12.22, 14.16, 14.64 | nih.gov |

| Phthalimide-1,2,3-triazole hybrid | MCF-7 | 0.22 | nih.gov |

Investigation of Enzyme and Receptor Interactions (e.g., Mycobacterium tuberculosis DprE1, Pregnane (B1235032) X Receptor (PXR), Epidermal Growth Factor Receptor (EGFR))

The biological activity of 1,2,3-triazole analogues is often attributed to their ability to interact with specific enzymes and receptors.

Mycobacterium tuberculosis DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it an attractive target for antitubercular drugs. nih.gov Several studies have identified 1,2,3-triazole derivatives as potent inhibitors of DprE1. nih.govnih.gov For example, novel hybrids of 1,2,3-triazole-benzoxazole were designed and evaluated as DprE1 inhibitors, with two compounds, BOK-2 and BOK-3, showing significant inhibition with IC50 values of 2.2 ± 0.1 and 3.0 ± 0.6 μM, respectively. nih.govresearchgate.net Molecular docking studies have helped to understand the binding interactions of these compounds with the DprE1 enzyme. rsc.org

Pregnane X Receptor (PXR): The pregnane X receptor (PXR) is a nuclear receptor that regulates the metabolism of various drugs. nih.gov The discovery of potent and specific PXR antagonists is of therapeutic interest. High-throughput screening has identified 1,4,5-substituted-1,2,3-triazole analogs as potent and specific hPXR antagonists. nih.gov One of the most potent compounds, SJ000076745-1, exhibited a cell-based hPXR antagonist IC50 value of 377 ± 16 nM. nih.gov Furthermore, structural optimization of 1H-1,2,3-triazole-4-carboxamides has led to the discovery of highly potent inverse agonists and antagonists of PXR. nih.gov

Epidermal Growth Factor Receptor (EGFR): The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. nih.gov Several 1,2,3-triazole derivatives have been investigated as EGFR inhibitors. nih.govresearchgate.net Benzimidazole/1,2,3-triazole hybrids have been identified as EGFR inhibitors with potency greater than the established drug erlotinib. nih.gov Docking studies of a phthalimide (B116566) scaffold hybridized with a 1,2,3-triazole moiety revealed hydrogen bonding interactions between the nitrogen of the triazole ring and the Met769 residue in the EGFR active site, similar to erlotinib. nih.gov

In Vitro Antibacterial and Anti-inflammatory Activity Assessments

In addition to their anticancer and enzyme-inhibiting properties, 1,2,3-triazole analogues have demonstrated promising in vitro antibacterial and anti-inflammatory activities.

Antibacterial Activity: A series of novel metronidazole (B1676534) 1H-1,2,3-triazole derivatives were synthesized and showed potent inhibition of fungal and bacterial growth compared to the parent compound, metronidazole. nih.gov Some 4-amino-5-aryl-4H-1,2,4-triazole derivatives have also exhibited significant antibacterial activity against various bacterial strains, including E. coli and B. subtilis. nih.gov

Anti-inflammatory Activity: The anti-inflammatory effects of 1,2,3-triazole derivatives are often linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of inflammatory mediators. biomedpharmajournal.org In a study of newly synthesized 1,4-disubstituted 1H-1,2,3-triazole derivatives, one compound demonstrated high anti-inflammatory activity in various models. biomedpharmajournal.org This compound was also found to decrease the levels of pro-inflammatory cytokines IL-6 and TNF-α, while increasing the level of the anti-inflammatory cytokine IL-4. biomedpharmajournal.org Other studies have also reported the anti-inflammatory potential of various triazole derivatives. nih.govrasayanjournal.co.inmdpi.com

In Vitro Antioxidant Activity Evaluation

Several studies have also explored the antioxidant potential of 1,2,3-triazole derivatives. A series of synthesized 1,2,3-triazoles were found to have potential antioxidant activities with IC50 ranges of 10.1–37.3 μg/mL. rsc.orgresearchgate.net In another study, coumarin-triazole hybrids were evaluated for their antioxidant activity, and two of the tested compounds showed positive results. nih.gov

Supramolecular Chemistry and Crystal Engineering Studies

The ability of 1,2,3-triazole rings to participate in various non-covalent interactions makes them valuable building blocks in supramolecular chemistry and crystal engineering.

Analysis of Hydrogen Bonding Networks in Crystal Structures

The crystal structures of 1,2,3-triazole derivatives are often characterized by extensive hydrogen bonding networks. nih.govnih.gov The triazole ring can act as both a hydrogen bond donor and acceptor. researchgate.net These interactions play a crucial role in determining the crystal packing and, consequently, the material's physical properties.

Formation of Supramolecular Layers and Chains

While direct studies on the supramolecular structures of 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde are not extensively detailed in the provided context, the broader class of 1,2,3-triazole derivatives is known for its capacity to form intricate supramolecular assemblies. The structural features of the triazole ring, including the presence of multiple nitrogen atoms, facilitate various non-covalent interactions such as hydrogen bonding, π-π stacking, and coordination bonds. These interactions are fundamental to the self-assembly of molecules into well-ordered, higher-dimensional structures like layers and chains. For instance, the crystal structure of related chalcones derived from 1,2,3-triazole precursors, such as (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, has been determined using single-crystal X-ray diffraction, confirming the precise spatial arrangement of atoms which is a prerequisite for understanding and predicting supramolecular formations. mdpi.com The ability to form such ordered structures is crucial for the development of crystalline materials with tailored properties.

Applications in Coordination Chemistry and Ligand Design

The formyl group (-CHO) on the 1,2,3-triazole ring is a versatile functional handle, making 4-formyl-1,2,3-triazoles valuable intermediates in various syntheses, including the design of ligands for coordination chemistry. mdpi.com

Synthesis of Imine Derivatives as Chelating Ligands

A primary application of this compound in ligand design involves its reaction with primary amines to form Schiff bases, also known as imines. rdd.edu.iq This condensation reaction creates a new carbon-nitrogen double bond (azomethine group), which, in conjunction with the nitrogen atoms of the triazole ring, can act as an effective chelation site for metal ions. rdd.edu.iqresearchgate.net The synthesis is typically a straightforward process, often involving refluxing the triazole-carbaldehyde with a suitable amine. nih.govnih.gov The resulting Schiff base ligands are bidentate or potentially polydentate, capable of binding to a metal center through multiple atoms, thereby forming stable chelate rings. researchgate.netnih.gov The diverse structural characteristics of these imine derivatives have led to their extensive study as chelating ligands in coordination chemistry. mdpi.comrdd.edu.iq

Formation and Characterization of Metal Complexes

The imine derivatives of triazole-carbaldehydes readily form complexes with a variety of transition metal ions, including Co(II), Ni(II), Cu(II), and Pd(II). researchgate.netekb.eg The formation of these metal complexes is confirmed through various analytical and spectroscopic techniques. ejtas.com Elemental analysis helps in determining the stoichiometry of the metal-ligand complex, often revealing a 1:1 or 1:2 metal-to-ligand ratio. ekb.egejtas.com

Spectroscopic methods are crucial for elucidating the structure and bonding within the complexes.

Infrared (IR) Spectroscopy: A shift in the C=N (azomethine) stretching frequency upon complexation indicates the coordination of the imine nitrogen to the metal ion. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the ligand's structure and can show changes upon coordination. researchgate.net

UV-Visible Spectroscopy: Electronic spectra help in determining the geometry of the complex, with different coordination environments (e.g., octahedral, tetrahedral, square planar) giving rise to characteristic absorption bands. ekb.egejtas.com

Thermal analysis and conductivity measurements can further characterize the stability and nature of the complexes in solution. nih.govekb.eg The resulting data from these characterization techniques often suggest geometries such as octahedral for Co(II) and Ni(II) complexes and square planar for Pd(II) complexes. ekb.eg

Below is a table summarizing the characterization of typical metal complexes derived from triazole-based Schiff base ligands.

| Metal Ion | Proposed Geometry | Characterization Techniques Used | Reference |

| Co(II) | Octahedral | FT-IR, UV-Vis, Elemental Analysis, Thermal Analysis | ekb.eg |

| Ni(II) | Octahedral / Square Planar | FT-IR, UV-Vis, Elemental Analysis, Magnetic Susceptibility | ekb.egejtas.com |

| Cu(II) | Octahedral | FT-IR, UV-Vis, Elemental Analysis, Thermal Analysis | ekb.eg |

| Pd(II) | Square Planar | FT-IR, UV-Vis, Elemental Analysis, ¹H NMR | ekb.eg |

Contributions to Material Science Applications

Analogues of this compound serve as building blocks for functional materials. Their derivatives, particularly chalcones formed via Claisen-Schmidt condensation, are important intermediates in synthetic chemistry. mdpi.com These compounds are not only of interest for their pharmacological properties but also for applications in material science, such as in the production of pigments and cosmetic formulations. mdpi.com The rigid, planar structure of the triazole ring, combined with the potential for extensive π-conjugation in its derivatives, makes these compounds suitable for developing materials with specific optical and electronic properties.

Exploration as Potential Corrosion Inhibitors

Triazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. mdpi.com Their efficacy stems from the presence of heteroatoms (nitrogen), π-electrons in the triazole ring, and polar functional groups, which facilitate the adsorption of the molecule onto the metal surface. nih.gov This adsorption forms a protective film that isolates the metal from the corrosive medium. mdpi.com

Derivatives of 5-Methyl-1H-1,2,3-triazole have been investigated for their ability to inhibit the corrosion of metals like mild steel and aluminum alloys in HCl and H₂SO₄ solutions. mdpi.comresearchgate.netuniv-batna2.dz Studies have shown that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. mdpi.comresearchgate.net The inhibition efficiency generally increases with the concentration of the triazole derivative. nih.govuniv-batna2.dz The adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. nih.govresearchgate.net

The following table presents typical data from corrosion inhibition studies using triazole derivatives.

| Inhibitor | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |

| (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Carbon Steel | 1 M HCl | 91.1 | nih.gov |

| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol | Mild Steel | 0.5M H₂SO₄ | 91.6 | univ-batna2.dz |

| 1-benzyl-4-phenyl-1H-1,2,3-triazole | Mild Steel | HCl | >95 | mdpi.com |

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Chemistry Approaches for Synthesis

The future synthesis of 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde and its derivatives is increasingly steering towards green and sustainable methodologies. Traditional synthetic routes often rely on hazardous reagents and energy-intensive conditions, generating significant waste. rsc.org The principles of green chemistry are revolutionizing this landscape, with research focusing on environmentally benign solvents, efficient catalysts, and alternative energy sources. rsc.orgresearchgate.net

Future research will likely prioritize the adoption of one-pot, multicomponent reactions which enhance atom economy and reduce the number of purification steps. mdpi.com The use of green solvents such as water, glycerol, and deep eutectic solvents is also a promising avenue, minimizing the reliance on volatile organic compounds. consensus.app Furthermore, energy-efficient techniques like microwave irradiation and ultrasonication are expected to replace conventional heating methods, leading to shorter reaction times and higher yields. mdpi.commdpi.com The development of reusable catalysts, including copper nanoparticles, will also be crucial for creating more sustainable and economically viable synthetic processes for this class of compounds. consensus.app

Exploration of Novel Hybrid Molecular Architectures with Enhanced Functionality

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy for developing new molecules with enhanced or entirely new functionalities. nih.gov The 1,2,3-triazole ring is often considered an excellent linker unit in such designs due to its stability and ease of formation via "click" chemistry. nih.gov The aldehyde group of this compound is a key functional handle that allows for its incorporation into a wide array of complex hybrid structures. mdpi.com

Emerging research is focused on creating novel hybrids by combining the 5-methyl-1,2,3-triazole-4-carbaldehyde core with other biologically active moieties. Examples of such explorations include linking it to scaffolds like quinazoline, acridine, benzothiazole, or natural products to create dual-action therapeutic agents. nih.govnih.gov The aim is to produce conjugates that may exhibit synergistic effects, overcome drug resistance, or target multiple biological pathways simultaneously. nih.gov

| Hybrid Scaffold Component | Potential Therapeutic Area | Rationale for Hybridization |

|---|---|---|

| Quinazoline | Anticancer | Combining two known anticancer pharmacophores to enhance efficacy. nih.gov |

| Benzothiazole | Antimicrobial, Anticancer | Creating novel structures with broad-spectrum biological activity. nih.gov |

| Pyrazole (B372694) | Anticancer | Markedly favored cytotoxic potential against several cancer cell lines. nih.gov |

| Natural Products | Various | Improving the pharmacological profile of natural products. |

Advanced Mechanistic Investigations of Biological and Material Interactions

A deeper understanding of how this compound derivatives interact with their biological or material targets at a molecular level is crucial for rational design. Current studies often employ molecular docking to predict binding modes. nih.gov However, future investigations will require more sophisticated techniques to elucidate the precise mechanisms of action.

For biological applications, advanced mechanistic studies could involve identifying specific enzyme or receptor targets and characterizing the binding kinetics and thermodynamics. nih.gov This includes exploring how the triazole ring participates in interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions to enhance binding affinity. acs.org For material science applications, future research will focus on understanding how the molecule's structure influences its photophysical properties and its interactions within a material matrix. Techniques like time-resolved spectroscopy will be essential to probe the dynamics of these interactions.

Computational Design and Predictive Modeling for Novel Analog Discovery

Computational tools are becoming indispensable in the discovery and optimization of new molecules. acs.org For derivatives of this compound, computational chemistry offers a pathway to rapidly design and screen virtual libraries of novel analogs, saving significant time and resources.

Future research will heavily rely on methods like Density Functional Theory (DFT) to predict the structural, electronic, and spectral properties of new derivatives. nih.govnih.gov Molecular dynamics (MD) simulations will be employed to understand the dynamic behavior of these molecules and their stability within biological receptors or material interfaces. nih.gov Furthermore, the development of robust Quantitative Structure-Activity Relationship (QSAR) models will enable the prediction of biological activity or material properties based on chemical structure, guiding the synthesis of the most promising candidates. researchgate.net These predictive models will accelerate the discovery of new analogs with tailored functionalities.

| Computational Method | Application in Analog Discovery | Anticipated Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and spectral properties. nih.gov | Prediction of reactivity and photophysical characteristics. |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. researchgate.net | Identification of potential drug candidates. |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic stability of ligand-receptor complexes. nih.gov | Elucidation of binding mechanisms and conformational changes. |

| QSAR Modeling | Correlation of chemical structure with biological activity or material properties. | Predictive models for rapid screening of virtual libraries. |

Integration into Advanced Functional Materials and Devices

The unique properties of the 1,2,3-triazole ring, such as its high dipole moment, chemical stability, and ability to engage in hydrogen bonding and metal coordination, make it an attractive building block for advanced functional materials. rsc.org The aldehyde functionality of this compound provides a convenient point of attachment for incorporating this scaffold into larger systems.

Emerging applications for triazole-based materials are diverse and include:

Chemosensors : The triazole moiety can act as a binding site for various analytes, leading to detectable changes in color or fluorescence. nanobioletters.comsci-hub.seresearchgate.net Future work will focus on designing selective and sensitive sensors for specific metal ions, anions, or small organic molecules. sci-hub.se

Metal-Organic Frameworks (MOFs) : Triazole-containing ligands can be used to construct porous MOFs with applications in gas storage, separation, and catalysis. rsc.orgnih.gov

Organic Electronics : The heteroaromatic nature of the triazole ring suggests potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The photophysical properties of highly conjugated triazole derivatives are an active area of investigation. researchgate.net

Polymers and Nanomaterials : Poly-1,2,3-triazoles are being explored for a wide range of applications, including drug delivery and as functional polymers with unique properties. researchgate.netrsc.org The ability of triazoles to functionalize surfaces can be exploited to create novel nanomaterials. nih.gov

The continued exploration of these research avenues will undoubtedly lead to the development of novel materials and devices based on the versatile this compound core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.